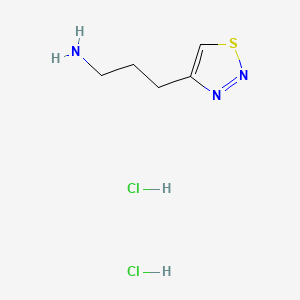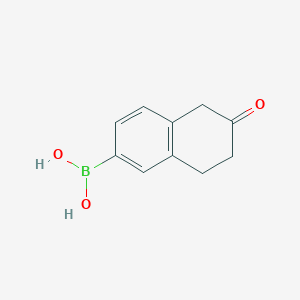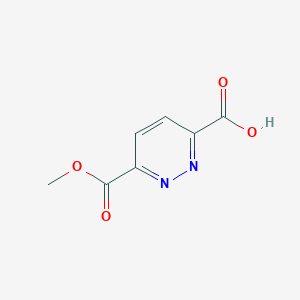
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of hexanoic acid, featuring a methyl group and a methylamino group attached to the carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexanoic acid.
Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Using automated reactors to handle large volumes of starting materials and reagents.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Crystallization: The final product is often purified by crystallization from an appropriate solvent to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by affecting the activity of neurotransmitters or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-amino-5-methyl-hexanoic acid: A similar compound with an amino group instead of a methylamino group.
(S)-3-amino-4-methyl-pentanoic acid: Another related compound with a different carbon chain length and configuration.
Uniqueness
Structural Differences: The presence of the methylamino group and the specific (3R) configuration make (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride unique.
Functional Properties: These structural differences can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
(3R)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m1./s1 |
Clé InChI |
FQUDUTNJFGEMPC-OGFXRTJISA-N |
SMILES isomérique |
CC(C)C[C@H](CC(=O)O)NC.Cl |
SMILES canonique |
CC(C)CC(CC(=O)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)





![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)

![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

